N-ethyl-2,3,4-trifluoroaniline
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Overview
Description
N-ethyl-2,3,4-trifluoroaniline is an organic compound with the molecular formula C8H8F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 3, and 4 positions, and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with ethylating agents. One common method is the reaction of 2,3,4-trifluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,3,4-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-ethyl-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-2,3,4-trifluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Lacks the ethyl group on the nitrogen atom.
N-methyl-2,3,4-trifluoroaniline: Contains a methyl group instead of an ethyl group.
2,4,6-Trifluoroaniline: Has fluorine atoms at different positions on the benzene ring.
Uniqueness
N-ethyl-2,3,4-trifluoroaniline is unique due to the presence of both the ethyl group and the specific arrangement of fluorine atoms. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-ethyl-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4,12H,2H2,1H3 |
InChI Key |
JQXJDOZCQCWFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
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